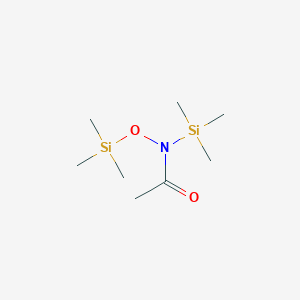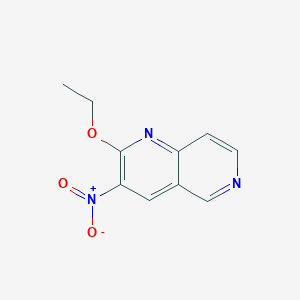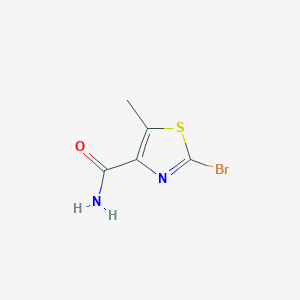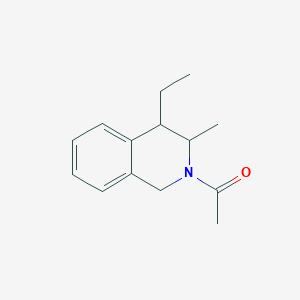![molecular formula C14H19NO B11885898 2-Phenyl-3-oxa-1-azaspiro[4.5]decane CAS No. 101113-92-2](/img/structure/B11885898.png)
2-Phenyl-3-oxa-1-azaspiro[4.5]decane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Phenyl-3-oxa-1-azaspiro[4.5]decane is a chemical compound with a unique spirocyclic structure. This compound is characterized by a spiro junction where a nitrogen atom and an oxygen atom are part of the ring system. The presence of the phenyl group adds to its chemical diversity and potential reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Phenyl-3-oxa-1-azaspiro[4.5]decane can be achieved through various methods. One efficient method involves the copper-catalyzed difluoroalkylation of N-benzylacrylamides with ethyl bromodifluoroacetate. This reaction proceeds via a tandem radical addition and dearomatizing cyclization process . Another method involves the three-component condensation of anisole, isobutyraldehyde, and a corresponding nitrile in dichloromethane in the presence of concentrated sulfuric acid .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the synthetic routes mentioned above can be adapted for large-scale production with appropriate optimization of reaction conditions and catalysts.
Chemical Reactions Analysis
Types of Reactions
2-Phenyl-3-oxa-1-azaspiro[4.5]decane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The phenyl group and other substituents can undergo substitution reactions with suitable reagents.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include ethyl bromodifluoroacetate, concentrated sulfuric acid, and various oxidizing and reducing agents. Reaction conditions often involve the use of solvents like dichloromethane and catalysts such as copper.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, difluoroalkylated derivatives can be obtained through difluoroalkylation reactions .
Scientific Research Applications
2-Phenyl-3-oxa-1-azaspiro[4.5]decane has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and in studying spirocyclic compounds.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and potential pharmaceutical applications.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its structural properties.
Industry: It can be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-Phenyl-3-oxa-1-azaspiro[4.5]decane involves its interaction with molecular targets through its spirocyclic structure. The compound can participate in various chemical pathways, including radical addition and cyclization processes . The specific molecular targets and pathways depend on the context of its application, such as in biological systems or chemical reactions.
Comparison with Similar Compounds
2-Phenyl-3-oxa-1-azaspiro[4.5]decane can be compared with other spirocyclic compounds, such as:
2-Azaspiro[4.5]decane: Lacks the phenyl and oxa groups, making it less chemically diverse.
3-Oxa-1-azaspiro[4.5]decane:
1-Oxa-9-azaspiro[5.5]undecane: Different ring size and substitution pattern, leading to different chemical properties and applications.
The uniqueness of 2-Phenyl-3-oxa-1-azaspiro[4
Properties
CAS No. |
101113-92-2 |
|---|---|
Molecular Formula |
C14H19NO |
Molecular Weight |
217.31 g/mol |
IUPAC Name |
2-phenyl-3-oxa-1-azaspiro[4.5]decane |
InChI |
InChI=1S/C14H19NO/c1-3-7-12(8-4-1)13-15-14(11-16-13)9-5-2-6-10-14/h1,3-4,7-8,13,15H,2,5-6,9-11H2 |
InChI Key |
ZWHIRERDHJTNJR-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2(CC1)COC(N2)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(S)-8-Chloro-1,2,3,3A-tetrahydropyrrolo[1,2-A]quinoxalin-4(5H)-one](/img/structure/B11885822.png)








![4,5-Dichloro-2-methylthieno[2,3-d]pyrimidine](/img/structure/B11885874.png)



